PKI-179 (hydrate)

mTOR inhibition PI3K/mTOR dual inhibitor enzymatic IC50

PKI-179 (hydrate), CAS 1634621-81-0, is the free base monohydrate of a cell-permeable triazinyl-phenyl-pyridinylurea small molecule that functions as a potent, orally bioavailable, ATP-competitive dual inhibitor of class I phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). Originally disclosed as compound 8m in a medicinal chemistry program at Wyeth/Pfizer, PKI-179 emerged from structural optimization of the bis-morpholine lead PKI-587 (gedatolisib) by replacing one morpholine with a 3-oxa-8-azabicyclo[3.2.1]octane moiety and reducing molecular weight, yielding an orally efficacious dual PI3K/mTOR inhibitor.

Molecular Formula C25H28N8O3 · H2O
Molecular Weight 506.6
CAS No. 1634621-81-0
Cat. No. B593761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePKI-179 (hydrate)
CAS1634621-81-0
SynonymsN-[4-[4-(4-morpholinyl)-6-(3-oxa-8-azabicyclo[3.2.1]oct-8-yl)-1,3,5-triazin-2-yl]phenyl]-N/'-4-pyridinyl-urea, monohydrate
Molecular FormulaC25H28N8O3 · H2O
Molecular Weight506.6
Structural Identifiers
SMILESO=C(NC1=CC=C(C2=NC(N3CCOCC3)=NC(N4C5COCC4CC5)=N2)C=C1)NC6=CC=NC=C6.O
InChIInChI=1S/C25H28N8O3.H2O/c34-25(28-19-7-9-26-10-8-19)27-18-3-1-17(2-4-18)22-29-23(32-11-13-35-14-12-32)31-24(30-22)33-20-5-6-21(33)16-36-15-20;/h1-4,7-10,20-21H,5-6,11-16H2,(H2,26,27,28,34);1H2
InChIKeyBOLNDIDVFDIMCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PKI-179 (Hydrate) CAS 1634621-81-0 – Baseline Profile for Dual PI3K/mTOR Inhibitor Procurement


PKI-179 (hydrate), CAS 1634621-81-0, is the free base monohydrate of a cell-permeable triazinyl-phenyl-pyridinylurea small molecule that functions as a potent, orally bioavailable, ATP-competitive dual inhibitor of class I phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) . Originally disclosed as compound 8m in a medicinal chemistry program at Wyeth/Pfizer, PKI-179 emerged from structural optimization of the bis-morpholine lead PKI-587 (gedatolisib) by replacing one morpholine with a 3-oxa-8-azabicyclo[3.2.1]octane moiety and reducing molecular weight, yielding an orally efficacious dual PI3K/mTOR inhibitor [1]. The hydrate form (C25H28N8O3·H2O, MW 506.6 g/mol) is the commercial solid form supplied by MilliporeSigma (Calbiochem®) under catalog number 526561, specified as ≥98% purity by HPLC, white solid, DMSO-soluble (50 mg/mL), hygroscopic, and requiring protection from light .

Why PKI-179 (Hydrate) Cannot Be Interchanged with Other Dual PI3K/mTOR Inhibitors: Structural and Pharmacological Divergence


Dual PI3K/mTOR inhibitors share a common signaling pathway target but diverge substantially in chemotype, isoform selectivity profile, mTOR potency, kinase selectivity breadth, oral pharmacokinetics across species, and physical solid form. PKI-179 belongs to the mono-morpholino 1,3,5-triazine series, structurally distinct from the imidazoquinoline scaffold of BEZ235 (dactolisib) and the thienopyrimidine core of GDC-0980 (apitolisib) [1]. Even within the same triazine series, PKI-179 differs from its predecessor PKI-587 (gedatolisib) by substitution of one morpholine with the 3-oxa-8-azabicyclo[3.2.1]octane group, which was specifically introduced to reduce molecular weight and improve oral pharmacokinetic properties [1]. Computational docking studies have identified distinct binding residues for PKI-179 in PI3Kγ (Ala-805) and mTOR (Ile-2163) that govern its dual inhibitory mechanism [2]. Consequently, potency rank orders, mutant PI3Kα sensitivity, off-target kinase profiles, and species-specific oral bioavailability are compound-specific parameters that preclude simple generic substitution among in-class inhibitors. The quantitative evidence below establishes exactly where PKI-179 (hydrate) demonstrates differentiated performance relative to its closest analogs.

PKI-179 (Hydrate) Evidence Guide: Quantified Differentiation Against BEZ235, GDC-0980, and PKI-587


mTOR Inhibitory Potency: PKI-179 (Hydrate) vs. BEZ235 – 48-Fold Difference in Cell-Free Enzymatic IC50

In cell-free enzymatic assays, PKI-179 inhibits mTOR with an IC50 of 0.42 nM , representing an approximately 48-fold greater potency than BEZ235 (dactolisib), which inhibits mTOR with a reported IC50 of 20 nM under comparable cell-free conditions [1]. Both compounds are ATP-competitive dual PI3K/mTOR inhibitors, making this head-to-head comparison of mTOR catalytic subunit inhibition directly relevant for target engagement expectations.

mTOR inhibition PI3K/mTOR dual inhibitor enzymatic IC50

Kinase Selectivity Breadth: PKI-179 (Hydrate) Profiled Against 361 Kinases vs. BEZ235 Limited Panel

PKI-179 was profiled against a panel of 361 kinases and exhibited IC50 values greater than 50 µM for all non-PI3K/mTOR kinases tested, including hERG (IC50 >30 µM) and cytochrome P450 isoforms (IC50s >30 µM) with the sole exception of CYP2C8 (IC50 = 3 µM) . In contrast, BEZ235 selectivity was characterized against a smaller kinase panel with a threshold of IC50 >10 µM for all non-target kinases [1]. The 5-fold higher selectivity threshold (>50 µM vs. >10 µM) and the explicit profiling across 361 kinases provide a more comprehensive and stringent demonstration of PKI-179's selectivity window.

kinase selectivity off-target profiling PI3K/mTOR inhibitor specificity

Multi-Species Oral Bioavailability: PKI-179 (Hydrate) vs. GDC-0980 – Consistent High Mouse Bioavailability (98%) vs. Variable Profile

PKI-179 exhibits good oral bioavailability across four preclinical species: 98% in nude mouse, 46% in rat, 38% in cynomolgus monkey, and 61% in dog, with a plasma half-life exceeding 60 minutes in all species tested . In comparison, GDC-0980 (apitolisib) shows lower and more variable oral bioavailability across species, with reported values ranging from 14.4% in monkey to a supra-physiological 125% in dog (indicating potential formulation or assay variability), and plasma clearance values of 6.30 mL/min/kg (mouse), 15.4 mL/min/kg (rat), 6.37 mL/min/kg (dog), and 18.9 mL/min/kg (monkey) [1].

oral bioavailability PKI-179 pharmacokinetics multi-species PK preclinical ADME

PI3Kα Hotspot Mutant Activity: PKI-179 (Hydrate) Retains Nanomolar Potency Against E545K and H1047R vs. Sub-Nanomolar Activity of PKI-587

PKI-179 retains nanomolar inhibitory activity against the two most prevalent PI3Kα hotspot mutations found in human cancers: E545K (IC50 = 14 nM) and H1047R (IC50 = 11 nM), representing only a 1.3–1.8-fold potency shift relative to wild-type PI3Kα (IC50 = 8 nM) . By comparison, its predecessor PKI-587 (gedatolisib) exhibits sub-nanomolar potency against both mutants (E545K IC50 = 0.6 nM, H1047R IC50 = 0.6 nM) relative to its wild-type PI3Kα IC50 of 0.4 nM, representing a 1.5-fold shift . Both compounds maintain near-equivalent activity against mutant and wild-type PI3Kα, but PKI-587 is approximately 18–23-fold more potent on mutants.

PI3Kα mutants E545K H1047R PIK3CA mutation mutant-selective inhibitor

Cellular Anti-Proliferative Activity in Breast and Prostate Cancer Lines: PKI-179 (Hydrate) vs. PKI-587 – Differentiated Potency Window

PKI-179 inhibits proliferation of MDA-MB-361 breast cancer cells with an IC50 of 22 nM and PC3mm2 prostate cancer cells with an IC50 of 29 nM, effects mediated through Akt/mTOR pathway suppression . In contrast, PKI-587 (gedatolisib) exhibits more potent cellular activity in the same lines: MDA-MB-361 IC50 = 4 nM and PC3-MM2 IC50 = 13.1 nM . This represents an approximately 2.2–5.5-fold potency difference in cellular assays, consistent with the broader trend that PKI-587 is a more potent but less orally bioavailable inhibitor of the series.

anti-proliferative activity MDA-MB-361 PC3 breast cancer prostate cancer

Hydrate Solid Form Specification: PKI-179 (Hydrate) CAS 1634621-81-0 Physical and Handling Characteristics for Reproducible Research

PKI-179 (hydrate), CAS 1634621-81-0, is the free base monohydrate solid form with molecular formula C25H28N8O3·H2O and molecular weight 506.6 g/mol, supplied at ≥98% purity (HPLC) as a white hygroscopic solid requiring storage at 2–8°C with desiccation and protection from light . DMSO solubility is specified at 50 mg/mL . In contrast, the hydrochloride salt form (CAS 1463510-35-1, MW 525.00 g/mol) exhibits improved aqueous solubility relative to the free base but introduces a chloride counterion that may influence buffer compatibility, ion-sensitive assays, or electrophysiology recordings . The hydrate form is the commercial product distributed by MilliporeSigma (Calbiochem® Cat. No. 526561) and Fisher Scientific, providing a defined, QC-characterized solid form suitable for reproducible preparation of stock solutions.

hydrate solid form CAS 1634621-81-0 compound procurement DMSO solubility hygroscopic handling

Optimal Research Application Scenarios for PKI-179 (Hydrate) Based on Quantitative Differentiation Evidence


Chronic Oral Dosing Murine Xenograft Efficacy Studies Requiring High and Consistent Oral Bioavailability

With 98% oral bioavailability in nude mice and a plasma half-life exceeding 60 minutes , PKI-179 is optimally suited for daily oral gavage efficacy studies in mouse xenograft models where sustained systemic exposure and consistent target suppression are critical. In published studies, PKI-179 administered at 50 mg/kg/day p.o. reduced MDA-MB-361 tumor size by 30% of control on day 42 via Akt/mTOR pathway apoptosis induction . This scenario leverages PKI-179's multi-species oral PK profile, which is more consistent than that of GDC-0980 (14.4% oral bioavailability in monkey) and more extensively characterized than the predominantly IV-developed PKI-587.

Mechanistic Studies Requiring High-Confidence Kinase Selectivity with Documented Off-Target Profiling Across 361 Kinases

For investigators requiring a dual PI3K/mTOR inhibitor with comprehensive and publicly documented off-target kinase profiling, PKI-179 offers selectivity data against 361 kinases at a >50 µM threshold, with explicit disclosure of the sole CYP liability (CYP2C8 IC50 = 3 µM) . This extensive selectivity documentation enables more rigorous interpretation of cellular phenotype data, distinguishing PKI-179 from BEZ235, whose kinase selectivity panel is less extensively documented (>10 µM threshold against an unspecified number of kinases) .

PIK3CA-Mutant Cancer Models Requiring Moderate Pathway Inhibition Rather Than Complete PI3Kα Suppression

PKI-179 inhibits PI3Kα E545K and H1047R mutants with IC50 values of 14 nM and 11 nM, respectively—only 1.3–1.8-fold higher than its wild-type PI3Kα IC50 of 8 nM—indicating that it effectively engages mutant PI3Kα without the sub-nanomolar potency characteristic of PKI-587 (0.6 nM on mutants) . This moderate activity profile is relevant for dose-response studies in PIK3CA-mutant cell lines where graded pathway inhibition is desired, or for combination therapy experiments where full PI3Kα suppression may elicit compensatory resistance mechanisms.

Procurement of a Defined, QC-Characterized Hydrate Solid Form for Reproducible Stock Solution Preparation

The hydrate form (CAS 1634621-81-0) provides a vendor-characterized solid with documented specifications: ≥98% HPLC purity, white crystalline appearance, DMSO solubility of 50 mg/mL, and defined handling requirements (hygroscopic, protect from light, store at 2–8°C under desiccation) . This defined physical form supports reproducible preparation of concentrated stock solutions and eliminates the counterion variability inherent in salt-form selection (hydrochloride vs. free base), which is critical for laboratories requiring lot-to-lot consistency in long-term research programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for PKI-179 (hydrate)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.